

Palytoxin: A Comprehensive Toxicological Profile and Analysis of Lethal Dosen

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Compound of Interest

Compound Name: **Palytoxin**

Cat. No.: **B080417**

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Abstract

Palytoxin (PLTX) stands as one of the most potent non-protein marine toxins discovered, presenting a significant toxicological threat.^[1] Its intricate structure and unique mechanism of action, primarily targeting the ubiquitous Na⁺/K⁺-ATPase, result in a cascade of cellular and systemic effects, leading to severe and often fatal outcomes. This technical guide provides an in-depth examination of the toxicological profile of **palytoxin**, with a detailed summary of its LD₅₀ values across various species and routes of administration. Furthermore, it outlines the detailed experimental methodologies for key toxicity assessments and visualizes the critical signaling pathways initiated by **palytoxin** through Graphviz diagrams. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in toxicology, pharmacology, and drug development.

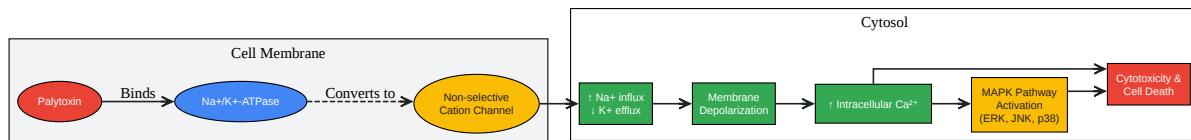
Mechanism of Action: Transformation of a Vital Pump into a Lethal Pore

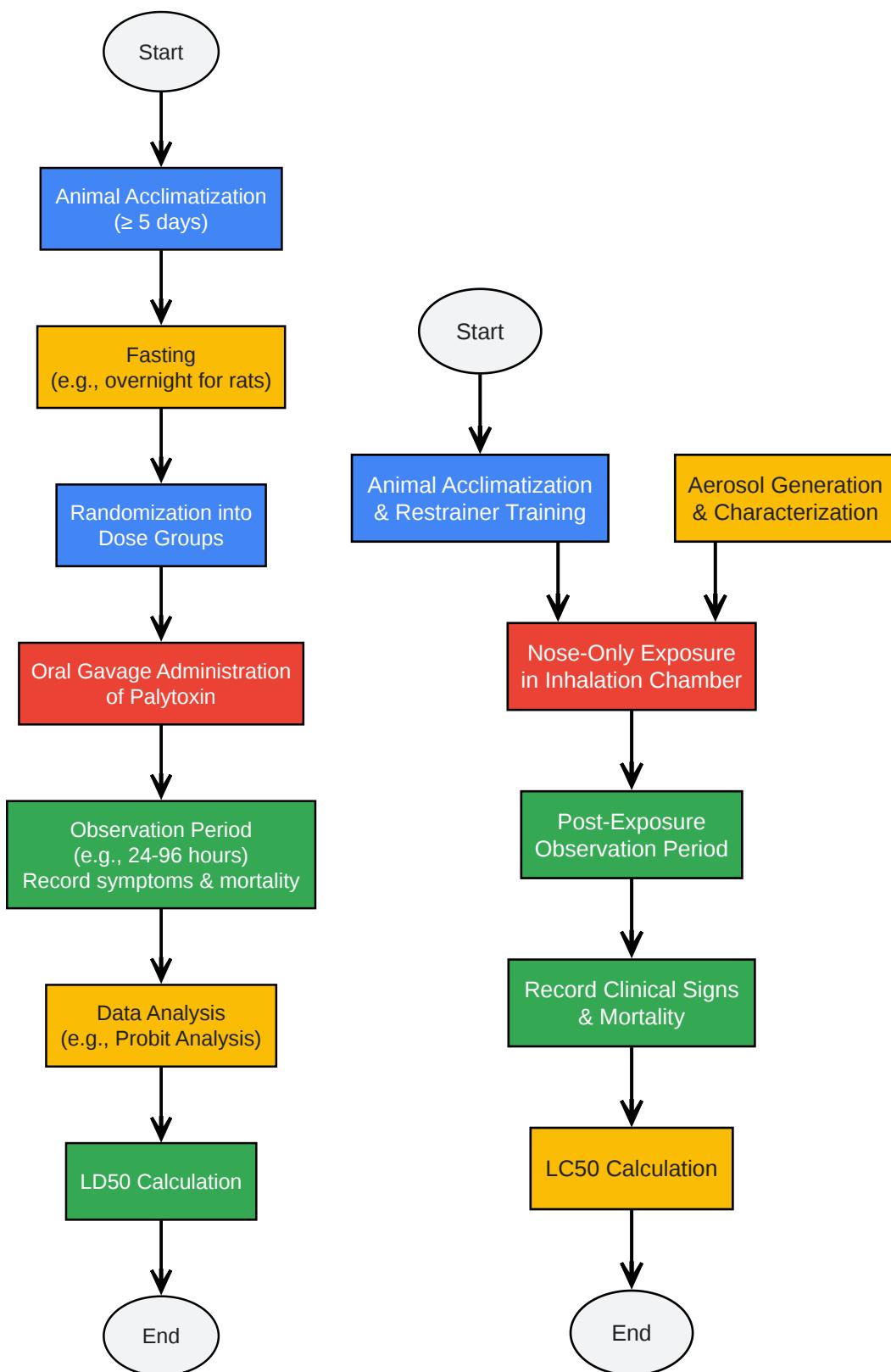
The primary molecular target of **palytoxin** is the Na⁺/K⁺-ATPase, an essential enzyme responsible for maintaining the electrochemical gradients of sodium (Na⁺) and potassium (K⁺) ions across the cell membrane of all animal cells.^{[2][3]} In its normal physiological function, the Na⁺/K⁺-ATPase actively transports three Na⁺ ions out of the cell and two K⁺ ions into the cell, a process coupled with the hydrolysis of one molecule of ATP.^[1]

Palytoxin binds with exceptionally high affinity to the extracellular side of the Na+/K+-ATPase. [3][4] This binding event induces a profound conformational change in the enzyme, effectively converting the ion pump into a non-selective cation channel.[1][3] This transformation allows for the passive and uncontrolled flow of Na⁺ and K⁺ ions down their respective concentration gradients, leading to a rapid influx of Na⁺ and efflux of K⁺.[1] The dissipation of these critical ion gradients disrupts the cellular membrane potential, triggering a cascade of downstream pathological events.[5]

Signaling Pathway of Palytoxin's Action

The initial interaction of **palytoxin** with the Na+/K+-ATPase triggers a series of downstream signaling events, contributing to its profound toxicity. The massive influx of sodium ions leads to membrane depolarization, which in turn activates voltage-gated calcium channels, causing a surge in intracellular calcium concentration.[1] This calcium overload, coupled with the direct effects of ion imbalance, activates various signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways.[6]



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